(S)-1-(3,5-difluorophenyl)ethanol
Overview
Description
(S)-1-(3,5-difluorophenyl)ethanol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its two fluorine atoms attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(3,5-difluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing chiral catalysts to maintain the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-(3,5-difluorophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of (S)-1-(3,5-difluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (S)-1-(3,5-difluorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: (S)-1-(3,5-difluorophenyl)ethanone.
Reduction: (S)-1-(3,5-difluorophenyl)ethane.
Substitution: (S)-1-(3,5-difluorophenyl)ethyl chloride.
Scientific Research Applications
(S)-1-(3,5-difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (S)-1-(3,5-difluorophenyl)ethanol exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-difluorophenyl)ethanol: The enantiomer of (S)-1-(3,5-difluorophenyl)ethanol, which may exhibit different biological activities due to its opposite stereochemistry.
1-(3,5-difluorophenyl)ethanone: The ketone precursor, which lacks the hydroxyl group and thus has different reactivity and applications.
1-(3,5-difluorophenyl)ethane: The fully reduced form, which lacks both the hydroxyl and carbonyl functionalities.
Uniqueness
This compound is unique due to its chiral nature and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The specific stereochemistry can lead to different interactions with biological targets compared to its enantiomer or other related compounds.
Properties
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDJZYKJPZJAA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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